molecular formula C17H24O12 B1167693 Aurodye CAS No. 117924-90-0

Aurodye

Cat. No.: B1167693
CAS No.: 117924-90-0
Attention: For research use only. Not for human or veterinary use.
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Description

Aurodye is a colloidal gold-based staining reagent extensively used in molecular biology for the highly sensitive visualization of proteins and nucleic acids on blotting membranes, such as nitrocellulose or PVDF . Its core application is in detecting biomolecules separated by techniques like SDS-PAGE and subsequently transferred to membranes, a process critical to Western blotting and two-dimensional gel electrophoresis . The mechanism of action involves the direct binding of colloidal gold particles to the target proteins on the membrane, producing a reddish-purple signal that correlates with protein abundance without the need for antibodies or enzymatic reactions . This colloidal gold can be further amplified using silver enhancement techniques, which dramatically increase the detection signal by depositing metallic silver onto the gold particles, a method rooted in autometallographic (AMG) development . A comparative study highlighted this compound's exceptional performance, with a detection limit for proteins of approximately 1 nanogram, and in some cases even lower, making it useful for quantifying proteins in a range from the subnanogram level up to around 100 nanograms . This high sensitivity is particularly valuable for detecting low-abundance proteins, studying complex protein interactions, and in biomarker discovery research . This compound is also employed in immunodetection assays as a label and for staining nucleic acids on membranes, aiding in the analysis of hybridization experiments . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, and is strictly not for human or veterinary use.

Properties

CAS No.

117924-90-0

Molecular Formula

C17H24O12

Synonyms

Aurodye

Origin of Product

United States

Scientific Research Applications

Protein Staining

Aurodye is predominantly used for staining proteins in electrophoresis gels. Its application is vital in techniques such as:

  • Western Blotting : this compound enhances the visibility of proteins transferred onto membranes, allowing researchers to identify specific proteins through immunodetection methods. It is particularly effective when combined with silver enhancement techniques, which amplify the signal produced by this compound staining .
  • Two-Dimensional Gel Electrophoresis : In this method, this compound facilitates the visualization of proteins separated based on their isoelectric points and molecular weights. This capability is essential for analyzing complex protein mixtures and identifying different protein isoforms .

Immunodetection

This compound is extensively employed in immunoassays, where it labels antibodies for detecting specific antigens. This process includes:

  • Colloidal Gold Immunoassays : The use of this compound in these assays allows for the visualization of antigen-antibody interactions. The gold particles provide a clear signal that can be detected using various imaging techniques, including electron microscopy and colorimetric detection .
  • Enhanced Sensitivity : The combination of this compound with other detection systems (e.g., IntenSE BL) increases sensitivity, enabling the detection of low-abundance proteins in complex biological samples .

Nucleic Acid Detection

This compound can also be used for staining nucleic acids on membranes, enhancing the visibility of hybridized bands during nucleic acid blotting techniques. This application aids in correlating hybridization signals with total nucleic acid transfer, thus improving the accuracy of molecular analyses .

Case Study 1: Protein Interaction Studies

In a study examining protein interactions within the human proteasome, this compound was utilized to detect crosslinked subunits after separation by SDS-PAGE. The results demonstrated distinct bands corresponding to specific protein interactions, highlighting this compound's effectiveness in visualizing complex protein assemblies .

Case Study 2: Biomarker Discovery

Research focused on biomarker discovery has leveraged this compound to enhance the detection of disease-associated proteins within complex biological fluids. By employing this compound-stained gels, researchers were able to isolate and identify low-abundance biomarkers critical for early disease diagnosis .

Comparative Data Table

ApplicationTechnique UsedKey Benefits
Protein StainingWestern BlottingHigh sensitivity; clear visualization
ImmunodetectionColloidal Gold ImmunoassaysEnhanced signal detection
Nucleic Acid DetectionHybridization BlotsImproved correlation with total transfer
Protein Interaction StudiesSDS-PAGEVisualization of complex protein interactions

Comparison with Similar Compounds

Critical Analysis of Research Trends

  • This compound’s Niche : Preferred for membrane-based total protein staining due to balance between sensitivity and compatibility with downstream assays .
  • Emerging Alternatives: Chemiluminescence dominates target-specific workflows, but this compound remains relevant for normalization and low-tech labs .
  • Limitations : Higher cost compared to classical stains (e.g., Coomassie) and lower sensitivity than silver nitrate .

Preparation Methods

Base-Catalyzed Aldol Condensation

The aldol condensation between benzofuran-3(2H)-one derivatives and substituted benzaldehydes is a cornerstone of aurone synthesis. In a representative procedure, 6-hydroxybenzofuran-3(2H)-one (28) reacts with 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde under potassium hydroxide catalysis (Scheme 2) . This method typically employs methanol as the solvent, with reflux conditions (1–30 hours) to achieve cyclization. Yields range from 40% to 78%, depending on the substituents’ electronic and steric profiles .

Key Conditions :

  • Solvent : Methanol

  • Catalyst : 80% KOH (0.08 mL per 0.23 mmol substrate)

  • Temperature : Reflux (≈65°C)

  • Reaction Time : 1–30 hours

This method is favored for its simplicity but requires careful pH control during workup. Acidification with HCl precipitates the crude product, which is purified via recrystallization or silica chromatography .

Cyclization of α-Bromoacetophenone Derivatives

Aurones are also accessible through intramolecular cyclization of α-bromo-2,4-dihydroxyacetophenone (27), synthesized via Houben–Hoesch acylation of resorcinol with bromoacetonitrile (Scheme 1) . The reaction proceeds under acidic conditions, forming an iminium chloride intermediate, which hydrolyzes to yield 27. Subsequent treatment with sodium acetate induces cyclization to 6-hydroxybenzofuranone (28), a key aurone precursor.

Optimization Insights :

  • Cyclization Agent : Sodium acetate in aqueous THF

  • Yield : 51% for 28

  • Selectivity : Enhanced by electron-donating groups on the aryl ring

This route is critical for generating aurones with hydroxyl or methoxy substituents, which are pivotal for dye applications due to their electron-rich nature .

Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling has emerged as a powerful tool for functionalizing aurones. For instance, 2-bromomethylene benzofuran-3(2H)-one (34) undergoes Suzuki–Miyaura coupling with aryl boronic acids to introduce diverse aryl groups at the C2 position (Scheme 3) . This method enables the synthesis of aurones with electron-withdrawing or bulky substituents, which are challenging to access via traditional aldol routes.

Representative Data :

  • Catalyst : Pd(PPh₃)₄

  • Base : Na₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Yield : 60–85%

The versatility of this method is highlighted by its compatibility with nitro, cyano, and trifluoromethyl groups, expanding the structural diversity of aurone dyes .

Deep Eutectic Solvent (DES)-Mediated Synthesis

Recent advancements utilize green chemistry principles, such as DES (e.g., choline chloride/urea), to facilitate aurone synthesis. Microwave irradiation in DES enhances reaction efficiency, reducing time from 48 hours to 15–30 minutes while maintaining yields of 70–85% . This approach eliminates the need for corrosive bases or acids, making it ideal for sensitive substrates.

Comparative Analysis :

MethodConditionsYield (%)Time
Traditional AldolKOH, MeOH, reflux40–781–30 h
DES + MicrowaveChCl/urea, 80°C, MW70–8515–30 min
Suzuki CouplingPd(PPh₃)₄, dioxane/H₂O60–856–12 h

Patent-Based Methodologies

A Chinese patent (CN108864008B) discloses a multi-step route for aurone derivatives involving nitration, reduction, and methylation :

  • Nitration : Xylene is nitrated to produce a nitro intermediate.

  • Reduction : Tin powder in acidic media reduces nitro groups to amines.

  • Methylation : Dimethyl sulfate and K₂CO₃ in acetone introduce methoxy groups.

This method emphasizes scalability, with yields exceeding 65% at each step, though it requires stringent control over pH and temperature .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for detecting Aurodye-protein interactions in gel electrophoresis?

  • Methodology : Utilize Western blotting with nitrocellulose transfer, as described by Towbin et al. (1979). After electrophoretic transfer, block nonspecific binding sites with excess protein (e.g., BSA), then apply primary antibodies specific to this compound-conjugated proteins. Detection can be achieved via secondary antibodies conjugated to enzymes (e.g., peroxidase) or fluorescent tags, enabling sensitivity down to 100 pg .
  • Key Controls : Include negative controls (samples without this compound) and validate antibody specificity using knockout cell lines.

Q. How to design a robust study to quantify this compound’s binding efficiency across varying pH conditions?

  • Methodology : Employ spectrophotometric titration under controlled buffer systems (pH 3–10). Measure absorbance shifts at this compound’s λmax (e.g., 450 nm) upon binding to target molecules. Use nonlinear regression to calculate binding constants (Kd) .
  • Data Validation : Replicate experiments ≥3 times and apply error analysis (e.g., standard deviation) to account for instrumental variability.

Q. What statistical approaches are essential for analyzing this compound’s dose-response relationships in cellular assays?

  • Methodology : Apply log-dose vs. response curves using software like GraphPad Prism. Use ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to identify significant differences. Report effect sizes (e.g., Cohen’s d) to contextualize biological relevance .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s specificity in heterogeneous biological samples?

  • Methodology : Conduct a scoping review (Arksey & O’Malley, 2005) to map conflicting evidence. Systematically compare variables such as sample preparation (e.g., denaturation vs. native conditions), detection limits, and interference from co-eluting biomolecules .
  • Experimental Optimization : Introduce orthogonal validation methods (e.g., mass spectrometry) to confirm this compound’s binding targets .

Q. What strategies mitigate photobleaching artifacts in this compound-based fluorescence microscopy?

  • Methodology : Optimize imaging parameters: reduce excitation light intensity, use antifade mounting media, and acquire images in rapid succession. Quantify bleaching rates via time-lapse imaging of control samples .
  • Data Correction : Apply mathematical models (e.g., exponential decay functions) to normalize intensity data post-acquisition .

Q. How to design a multi-omics study investigating this compound’s off-target effects in transcriptional regulation?

  • Methodology : Integrate RNA-seq (transcriptome), ChIP-seq (this compound-DNA binding), and proteomics (protein interaction networks). Use bioinformatics tools (e.g., DAVID, STRING) to identify enriched pathways and hub proteins .
  • Contradiction Analysis : Apply Fisher’s exact test to evaluate overlaps between datasets and prioritize discordant findings for mechanistic validation .

Methodological Resources

  • Data Reprodubility : Follow Cambridge English guidelines (2023) for independent data collection, ensuring sample homogeneity and metadata documentation .
  • Ethical Compliance : Adhere to EASE guidelines (2016) for transparent reporting of experimental parameters (e.g., instrument calibration, blinding protocols) .

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